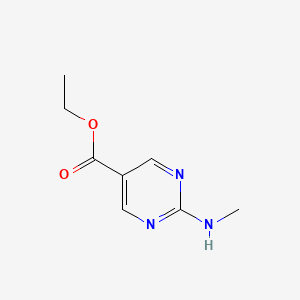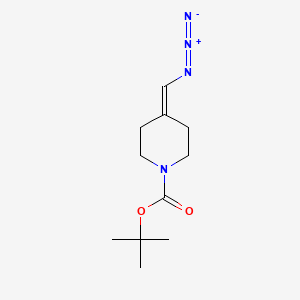
Tert-butyl 4-(azidomethylidene)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(azidomethylidene)piperidine-1-carboxylate: is a chemical compound with the molecular formula C11H20N4O2 It is a derivative of piperidine, a six-membered ring containing nitrogen, and features an azidomethylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(azidomethylidene)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-(bromomethyl)piperidine-1-carboxylate with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the substitution of the bromine atom with the azide group .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The azide group in tert-butyl 4-(azidomethylidene)piperidine-1-carboxylate can undergo substitution reactions, where it is replaced by other functional groups.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Substitution: Sodium azide in DMF.
Reduction: Hydrogen gas with a palladium catalyst.
Cycloaddition: Alkynes in the presence of a copper catalyst.
Major Products:
Substitution: Various substituted piperidine derivatives.
Reduction: Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate.
Cycloaddition: Triazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tert-butyl 4-(azidomethylidene)piperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its azide group makes it a versatile building block for the construction of more complex molecules through cycloaddition reactions .
Biology and Medicine: In biological research, this compound can be used to study the effects of azide-containing compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl 4-(azidomethylidene)piperidine-1-carboxylate primarily involves its azide group. The azide group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper and are widely used in click chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the compounds synthesized from this intermediate .
Vergleich Mit ähnlichen Verbindungen
- Tert-butyl 4-(azidomethyl)piperidine-1-carboxylate
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
- Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate
Comparison:
- Tert-butyl 4-(azidomethyl)piperidine-1-carboxylate: Similar in structure but lacks the double bond in the azidomethylidene group, which may affect its reactivity and applications .
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Contains a phenylamino group instead of an azide group, leading to different chemical properties and applications .
- **Tert-butyl 4-(b
Eigenschaften
Molekularformel |
C11H18N4O2 |
|---|---|
Molekulargewicht |
238.29 g/mol |
IUPAC-Name |
tert-butyl 4-(azidomethylidene)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)15-6-4-9(5-7-15)8-13-14-12/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
ZGFNNIKKBFTDFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(=CN=[N+]=[N-])CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




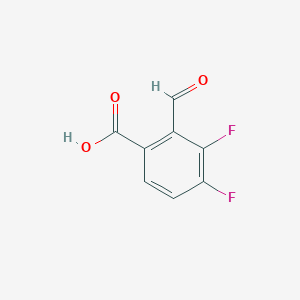

![tert-butyl N-[2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B13454149.png)
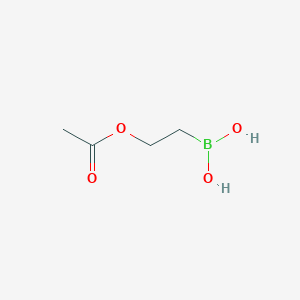

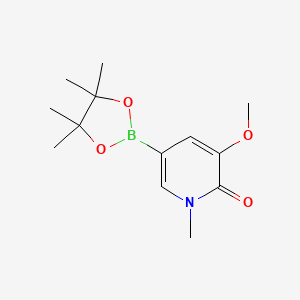
![7-Ethyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B13454174.png)
![N-methylspiro[5.5]undecan-3-amine](/img/structure/B13454177.png)
![1-[(4-methoxyphenyl)methyl]-N-[(1r,4r)-4-{4-[(1-methylpiperidin-4-yl)oxy]phenyl}cyclohexyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13454181.png)


